N-(2,3-dimethylphenyl)-2-{[3-(3-methylbutyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide
Description
The compound N-(2,3-dimethylphenyl)-2-{[3-(3-methylbutyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide is a sulfur-linked acetamide derivative featuring a thieno[3,2-d]pyrimidin-4-one core. The structure incorporates a 3-methylbutyl substituent at position 3 of the pyrimidine ring and a 2,3-dimethylphenyl group attached via an acetamide linkage.
Properties
IUPAC Name |
N-(2,3-dimethylphenyl)-2-[3-(3-methylbutyl)-4-oxothieno[3,2-d]pyrimidin-2-yl]sulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N3O2S2/c1-13(2)8-10-24-20(26)19-17(9-11-27-19)23-21(24)28-12-18(25)22-16-7-5-6-14(3)15(16)4/h5-7,9,11,13H,8,10,12H2,1-4H3,(H,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQCKOYDPERVXGB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)NC(=O)CSC2=NC3=C(C(=O)N2CCC(C)C)SC=C3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N3O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
Core Heterocyclic Modifications
Thieno[3,2-d]pyrimidin-4-one vs. Dihydropyrimidine Derivatives
The target compound’s thieno[3,2-d]pyrimidinone core distinguishes it from analogs like 2-[(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)thio]-N-(2,3-dichlorophenyl)acetamide (), which features a simpler dihydropyrimidinone ring.
Triazolo-Pyrimidine Hybrids
Compounds such as N-phenyl-2-(8,9,10,11-tetrahydro[1]benzothieno[3,2-e][1,2,4]triazolo[4,3-c]pyrimidin-3-ylsulfanyl)acetamide () incorporate a triazolo-pyrimidine core. The absence of a triazole ring in the target compound may reduce steric hindrance, favoring binding to flat enzymatic pockets, whereas triazolo derivatives often exhibit improved kinase inhibition due to additional hydrogen-bonding motifs .
Substituent Effects
Phenyl Ring Substitutions
The 2,3-dimethylphenyl group in the target compound contrasts with the 2,3-dichlorophenyl substituent in . Methyl groups are electron-donating, which may increase solubility compared to electron-withdrawing chlorine atoms. However, dichlorophenyl analogs often show enhanced antimicrobial activity due to improved lipophilicity .
Alkyl Chain Variations
The 3-methylbutyl side chain in the target compound differs from shorter or branched chains in analogs. Longer alkyl chains (e.g., 3-methylbutyl) can improve membrane permeability but may also increase metabolic vulnerability via oxidative pathways .
Sulfanyl Acetamide Linker
The -S-CH2-C(O)-NH- bridge is conserved across analogs but varies in connectivity. For instance, N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2-[4-(methyl-sulfanyl)phenyl]acetamide () places the sulfanyl group on a phenyl ring rather than a heterocycle. This positional difference may alter electronic properties, with heterocyclic sulfides offering stronger hydrogen-bond acceptor capacity .
Data Tables: Key Properties of Analogs
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